2-Azidobenzenesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of related sulfonamide compounds typically involves starting materials such as nitrobenzenesulfonamide, which can be transformed via various reactions like the Mitsunobu and Nicholas reactions. For instance, 2-aminobenzenesulfonamide-containing cyclononyne (ABSACN) is synthesized from 2-nitrobenzenesulfonamide, showcasing the adjustable reactivity of alkyne reagents in click reactions through the introduction of different N-functionalities (Kaneda, Naruse, & Yamamoto, 2017).
Scientific Research Applications
1. Synthesis of Benzothiadiazine Dioxides
2-Azidobenzenesulfonamide has been utilized in the synthesis of 3-amino-1,2,4-benzothiadiazine 1,1-dioxides, a process that involves reaction with polymer-supported triphenylphosphine and isocyanates. This synthesis is significant for producing derivatives with various substituents, offering high yields and purities (Blackburn et al., 2005).
2. Surface Modification of Polyethylene Films
Research has explored the use of 2-azidobenzenesulfonamide for the surface modification of polyethylene films. This application is particularly relevant for developing antimicrobial surfaces, as demonstrated by the inhibitory action of modified films against bacteria like Staphylococcus aureus and Escherichia coli (Smokal et al., 2011).
3. Precursor for Pyrrolobenzothiadiazepine Synthesis
2-Azidobenzenesulfonamide serves as a precursor in the synthesis of pyrrolobenzothiadiazepine, an important compound in medicinal chemistry. This process involves N-alkylation and subsequent aminohydroxylation, leading to the formation of N-(2-azidoaryl)sulfonyl prolinol (Hamasharif et al., 2017).
4. Formation of Diazaheterocyclic Ring-Fused Benzothiadiazine Dioxides
The compound is used in the treatment of N-alkenyl-2-azidobenzenesulfonamides with triphenylphosphane, leading to the formation of diazaheterocyclic ring-fused benzothiadiazine dioxides. This methodology offers a variety of potential applications in the synthesis of complex organic compounds (Hirota et al., 2008).
5. Investigation of Photophysical Properties
Research into the photophysical properties of azidobenzenesulfonamides, including 2-azidobenzenesulfonamide, has been conducted to understand their potential in various applications. This research is essential for the development of new materials and technologies (Krupka et al., 2008).
properties
IUPAC Name |
2-azidobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2S/c7-10-9-5-3-1-2-4-6(5)13(8,11)12/h1-4H,(H2,8,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNOYMBYJXNTSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=[N+]=[N-])S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80461918 | |
Record name | Benzenesulfonamide, 2-azido- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80461918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azidobenzenesulfonamide | |
CAS RN |
66081-21-8 | |
Record name | Benzenesulfonamide, 2-azido- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80461918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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